![molecular formula C7H6BrN3 B2374379 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine CAS No. 2089292-88-4](/img/structure/B2374379.png)
5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine” is a chemical compound with the molecular formula C7H6BrN3 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6BrN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 212.05 .Scientific Research Applications
Synthesis of Polyheterocyclic Ring Systems
5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine derivatives are used as precursors in the synthesis of polyheterocyclic ring systems. Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a derivative for constructing various polyheterocyclic compounds, which demonstrated potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antibacterial and Antioxidant Candidates
Variya, Panchal, and Patel (2019) synthesized a series of this compound derivatives, demonstrating significant antibacterial and antioxidant properties. These compounds showed excellent activity against various bacterial strains compared to standard drugs (Variya, Panchal, & Patel, 2019).
Synthesis of 7-Azaindazole Chalcone Derivatives
Chamakuri, Muppavarapu, and Yellu (2016) reported the synthesis of 7-azaindazole-chalcone derivatives from this compound, demonstrating significant anti-inflammatory and analgesic activities (Chamakuri, Muppavarapu, & Yellu, 2016).
Role in Color Tuning of Iridium Tetrazolate Complexes
Stagni et al. (2008) explored the synthesis of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, including this compound derivatives, for color tuning in photophysical applications (Stagni et al., 2008).
Ultrasonic Synthesis of Fused Polycyclic Compounds
Nikpassand, Mamaghani, Shirini, and Tabatabaeian (2010) utilized ultrasonic irradiation to synthesize fused polycyclic derivatives of this compound, achieving high yields and efficiency (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Corrosion Inhibition for Mild Steel
Dandia, Gupta, Singh, and Quraishi (2013) synthesized pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel in acidic environments, demonstrating mixed-type inhibition behavior (Dandia, Gupta, Singh, & Quraishi, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . The compound’s pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .
Biochemical Pathways
Once TRKs are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The inhibition of TRKs by this compound can lead to a decrease in the proliferation and differentiation of cells . This can potentially prevent the development and progression of cancers associated with the overexpression of TRKs .
Properties
IUPAC Name |
5-bromo-2-methylpyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWRZVABCUAXDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(N=CC2=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
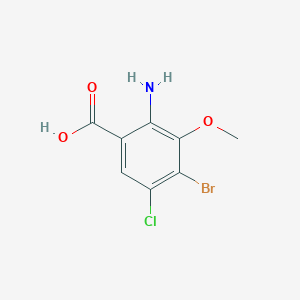
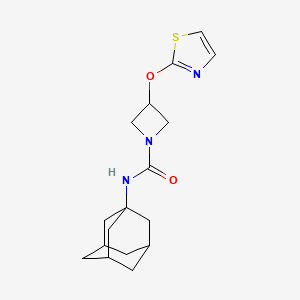
![1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2374300.png)
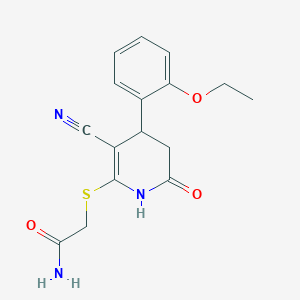
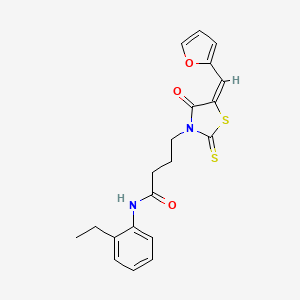
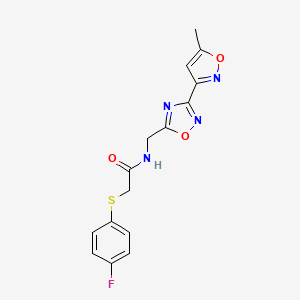
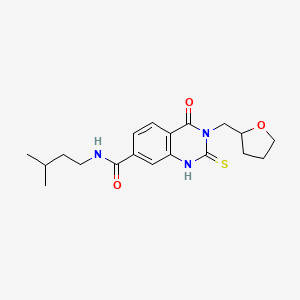
![3-(3-Chloro-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2374309.png)
![5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2374310.png)
![5-chloro-3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2374311.png)


![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2374315.png)

